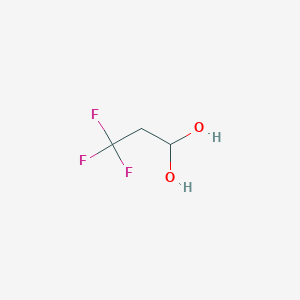

3,3,3-Trifluoropropane-1,1-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trifluoropropane-1,1-diol is a fluorinated organic compound with the molecular formula C3H5F3O2. This compound is characterized by the presence of three fluorine atoms attached to the first carbon of the propane backbone, along with two hydroxyl groups on the first and second carbons. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2,3-epoxypropane with sulfuric acid. The reaction proceeds under acidic conditions, leading to the formation of the diol . Another method involves the hydrolysis of 3,3,3-trifluoropropene in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3,3-Trifluoropropane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can produce various halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3,3,3-Trifluoropropane-1,1-diol serves as an important building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for various chemical transformations.

Case Study: Synthesis of Fluorinated Compounds

Research indicates that this compound can be utilized in the synthesis of fluorinated derivatives which are significant in developing pharmaceuticals and agrochemicals. For instance, it has been incorporated into nucleic acids to enhance their stability and biological activity .

Pharmaceutical Applications

The compound is being explored for its potential in pharmaceutical formulations. Its properties allow for the modification of drug solubility and stability.

Case Study: Drug Delivery Systems

In a study published in Nature, researchers demonstrated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs. This advancement could lead to more effective delivery systems for cancer therapies .

Biochemical Research

Due to its ability to form stable hydrogen bonds and its unique fluorinated structure, this compound is used in biochemical research to study molecular interactions.

Case Study: DNA and RNA Modification

A significant application has been reported where this compound was utilized to modify the 5'-terminus of DNA and RNA molecules. This modification enhances the stability of nucleic acids against enzymatic degradation .

Material Science

The compound's properties are also being explored in material science for developing new materials with enhanced thermal and chemical resistance.

Case Study: Coatings and Polymers

In polymer chemistry, this compound has been integrated into polymer matrices to create coatings that exhibit improved resistance to solvents and heat. These materials are particularly useful in electronic applications where durability is critical .

Environmental Applications

With increasing regulations on traditional refrigerants due to their environmental impact, compounds like this compound are being investigated as potential eco-friendly alternatives.

Case Study: Refrigerant Development

Research has indicated that derivatives of this compound can serve as low-global warming potential refrigerants. The development of such compounds aligns with global efforts to reduce greenhouse gas emissions associated with traditional refrigerants .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 3,3,3-Trifluoropropane-1,1-diol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The hydroxyl groups enable hydrogen bonding, which can influence the compound’s behavior in different environments.

Comparaison Avec Des Composés Similaires

- 3,3,3-Trifluoropropane-1,2-diol

- 3,3,3-Trifluoro-1-propanol

- 2,3-Dihydroxy-1,1,1-trifluoropropane

Comparison: Compared to its analogs, 3,3,3-Trifluoropropane-1,1-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior and stability under various conditions .

Activité Biologique

3,3,3-Trifluoropropane-1,1-diol (also known as 3,3,3-trifluoropropane-1,2-diol) is an organic compound characterized by a propane backbone with three fluorine atoms and hydroxyl groups. Its unique structure imparts distinctive chemical properties that have garnered attention in various scientific fields, particularly in biology and chemistry.

Chemical Structure and Properties

- Molecular Formula : C₃H₅F₃O₂

- Molecular Weight : 130.07 g/mol

- Functional Groups : Hydroxyl groups (-OH) and trifluoromethyl group (-CF₃)

The presence of fluorine enhances the compound's reactivity with biological molecules, potentially influencing enzyme activity and metabolic pathways. The hydroxyl groups facilitate hydrogen bonding, which can significantly affect binding affinities in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Interaction : The fluorinated structure enhances the compound's ability to interact with enzymes, potentially altering their activity and affecting metabolic pathways.

- Hydrogen Bonding : The hydroxyl groups allow for hydrogen bonding with other biomolecules, influencing binding specificity and affinity.

Biological Applications

Research continues to explore the potential roles of this compound in various biochemical processes and therapeutic applications. Some notable applications include:

- Enzyme Kinetics Studies : Investigating how the compound affects enzyme kinetics can provide insights into its potential therapeutic uses.

- Metabolic Pathway Analysis : Understanding how this compound interacts within metabolic pathways may reveal new drug targets or therapeutic strategies.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3,3,3-Trifluoropropanol | Similar structure but lacks the second hydroxyl group | Less reactive due to fewer functional groups |

| 3,3,3-Trifluoropropionic acid | Contains a carboxyl group instead of hydroxyl groups | Different reactivity profile due to carboxylic acid |

| 2,2,2-Trifluoroethanol | A shorter chain analog with similar fluorine content | Shorter carbon chain affects solubility and reactivity |

The unique stereochemistry and presence of two hydroxyl groups in this compound confer distinct chemical reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Enzyme Activity Modulation : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can enhance or inhibit enzyme function depending on concentration and environmental conditions .

- Spectroscopic Studies : Theoretical studies utilizing Raman spectroscopy have been conducted to understand the vibrational characteristics of vicinal diols like this compound. These studies help elucidate the interactions between the hydroxyl groups and their surrounding environment .

Safety and Toxicological Considerations

While exploring its biological applications, safety data indicate that this compound poses certain hazards:

- Irritant Properties : It can cause skin irritation and serious eye damage upon contact.

- Respiratory Sensitization : Inhalation of vapors may lead to respiratory tract irritation.

Proper handling protocols are essential when working with this compound in laboratory settings .

Propriétés

IUPAC Name |

3,3,3-trifluoropropane-1,1-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)1-2(7)8/h2,7-8H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMQNUWCMBKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.